![molecular formula C20H17N5O4S2 B292006 N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292006.png)
N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a novel derivative of 1,2,4-triazole, which is known for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting enzymes involved in various cellular processes, such as DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit enzymes involved in cellular processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Some potential areas of research include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new derivatives of N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with improved therapeutic properties.
3. Investigation of the potential of this compound as a therapeutic agent for neurodegenerative disorders.
4. Evaluation of the toxicity of this compound in animal models.
5. Studies to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion:
In conclusion, N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities, and has potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action and toxicity of this compound, and to develop new derivatives with improved therapeutic properties.
Métodos De Síntesis
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-aminobenzenesulfonamide with 4-nitrophenylacetic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol to yield the final product.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C20H17N5O4S2 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C20H17N5O4S2/c21-31(27,28)16-10-8-14(9-11-16)22-18(26)13-30-20-24-23-19(17-7-4-12-29-17)25(20)15-5-2-1-3-6-15/h1-12H,13H2,(H,22,26)(H2,21,27,28) |
Clave InChI |
XMBJGZRRIHBGHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CO4 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



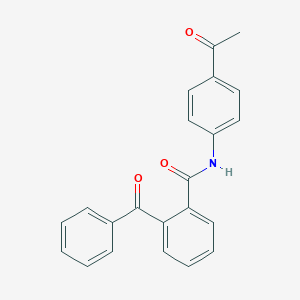
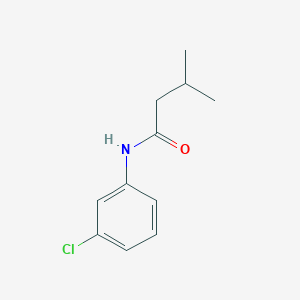

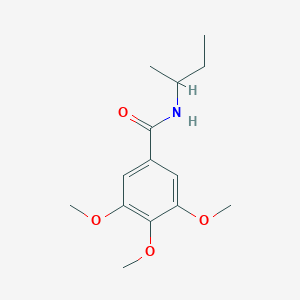
![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)


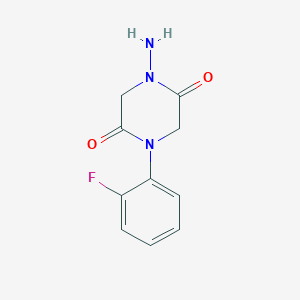
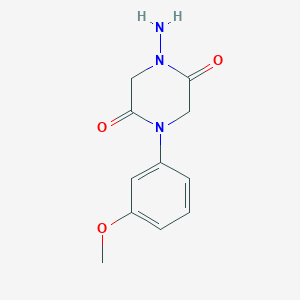
![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)
![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone](/img/structure/B291940.png)
![Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B291947.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B291948.png)